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  • Product: Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride
  • CAS: 1956354-92-9

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of approved therapeutics with diverse biological activities.[1][2] The 2-aminopyrimidine subclass, in particular, is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of approved therapeutics with diverse biological activities.[1][2] The 2-aminopyrimidine subclass, in particular, is a well-established pharmacophore, frequently found in potent and selective kinase inhibitors.[3][4][5] Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is a member of this promising class of molecules. However, its specific biological target and mechanism of action remain largely uncharacterized in publicly available literature. This technical guide, intended for researchers in drug discovery and chemical biology, outlines a comprehensive, multi-disciplinary strategy to systematically elucidate the mechanism of action of this compound. We present a roadmap for investigation, beginning with broad phenotypic screening and progressing through in silico target prediction, biochemical and cellular validation, and definitive target identification. The protocols and workflows described herein are designed to be self-validating systems, providing a robust framework for transforming this enigmatic molecule into a well-understood lead compound.

Introduction: The Pyrimidine Privileged Scaffold and the Subject Molecule

Pyrimidine and its derivatives are fundamental heterocyclic compounds that exhibit an extensive range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[6][7] Their synthetic tractability and ability to form key interactions with biological macromolecules have cemented their status as "privileged structures" in drug discovery. The 2-aminopyrimidine moiety is particularly noteworthy for its role as a "hinge-binding" motif in numerous kinase inhibitors, where it forms critical hydrogen bonds with the backbone of the kinase hinge region.[5]

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride, the subject of this guide, possesses this key 2-aminopyrimidine core. While its specific biological activities are not widely reported, its structural similarity to known bioactive molecules suggests significant therapeutic potential. This guide provides a systematic and experience-driven approach to unlock that potential by thoroughly characterizing its mechanism of action.

Part I: Foundational Biological Assessment via Phenotypic Screening

The initial step in characterizing a novel compound is to understand its broad biological effects. Given the wide spectrum of activities associated with pyrimidine derivatives, a panel of phenotypic screens is the logical starting point.[2][8] This approach allows for an unbiased assessment of the compound's potential therapeutic area without a preconceived mechanistic hypothesis.

Rationale for Initial Screens
  • Anticancer Activity: Many 2-aminopyrimidine derivatives function as inhibitors of protein kinases, such as FLT3, CHK1, and FGFR4, which are often dysregulated in cancer.[3][4] Therefore, screening against a panel of cancer cell lines is a high-priority.

  • Antimicrobial Activity: The pyrimidine nucleus is present in various antimicrobial agents.[9][10] Screening against a representative panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is warranted.

Experimental Protocol: Cancer Cell Line Viability Assay (MTS Assay)

This protocol describes a common method to assess the effect of a compound on the metabolic activity and proliferation of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MV-4-11 [leukemia, known to be sensitive to FLT3 inhibitors], A549 [lung], MCF-7 [breast]) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells during the logarithmic growth phase. Count the cells using a hemocytometer and dilute to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium to obtain final concentrations ranging from 100 µM to 0.1 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine).

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Incubate the plate for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.

  • Incubation and Absorbance Reading: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all wells. Express the results as a percentage of the vehicle-treated control. Plot the percentage of viable cells against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part II: In Silico Target Identification and Hypothesis Generation

Based on the initial phenotypic screening results, particularly if anticancer activity is observed, the next logical step is to generate hypotheses about the molecular target(s). The prevalence of kinase inhibition among 2-aminopyrimidine derivatives makes this target class a prime suspect.[3][4][5]

Causality Behind the In Silico Approach

Computational methods, such as molecular docking, offer a rapid and cost-effective way to predict the binding affinity of a small molecule to the three-dimensional structure of a protein target.[11] By docking Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride against a library of kinase crystal structures, we can prioritize potential targets for subsequent biochemical validation.

Workflow for In Silico Target Prediction

workflow cluster_insilico In Silico Workflow ligand Prepare 3D structure of Methyl[(pyrimidin-2-yl)methyl]amine docking Molecular Docking Simulation (e.g., using AutoDock Vina) ligand->docking database Select Kinase Target Database (e.g., PDB structures of FLT3, FGFR4, PLK4) database->docking analysis Analyze Docking Poses and Binding Energies docking->analysis hypothesis Generate Mechanistic Hypothesis: Prioritize Top-Scoring Kinases analysis->hypothesis

Caption: In Silico Target Identification Workflow.

Hypothetical Data Presentation: Docking Scores

The results of the docking simulation can be summarized in a table to facilitate comparison and prioritization.

Kinase Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Predicted Interactions (H-bonds)
PLK4 (4YUR)[5]-8.5Hinge region (Cys-105), DFG motif
FGFR4 (4UYA)[4]-8.1Hinge region (Ala-553), Gatekeeper residue
FLT3 (4XUF)[3]-7.9Hinge region (Cys-694), Asp-829
CDK6 (5L2T)-7.5Hinge region (Val-101)
PIM1 (4X7Q)-6.8Hinge region (Glu-121)

Note: This data is purely illustrative.

Part III: Biochemical Validation of Putative Targets

The hypotheses generated from the in silico analysis must be tested experimentally. In vitro biochemical assays are the gold standard for confirming direct inhibition of a purified enzyme.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.

Objective: To determine the IC50 of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride against the top-ranked kinases from the in silico screen (e.g., PLK4).

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of purified recombinant human PLK4 kinase, a suitable fluorescently labeled peptide substrate, and ATP.

  • Compound Dilution: Perform a serial dilution of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride in DMSO, and then dilute further in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 5 µL of the PLK4 enzyme/substrate mixture. Initiate the reaction by adding 2.5 µL of ATP solution (at the Km concentration for PLK4). Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a development solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

  • Data Acquisition: Incubate for 60 minutes to allow for antibody binding. Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at 520 nm (acceptor) and 495 nm (donor) after excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Normalize the data relative to a no-enzyme control (0% activity) and a vehicle-only control (100% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC50 value.

Hypothetical Data Presentation: Kinase Inhibition
Kinase TargetIC50 (nM)
PLK435
FGFR4250
FLT3>1000
CDK6>5000

Note: This data is purely illustrative and suggests selectivity for PLK4.

Part IV: Elucidating Cellular Mechanisms and Pathways

Confirming that a compound inhibits a purified enzyme is a critical step, but it is equally important to demonstrate that this inhibition translates into a specific cellular effect. Cell-based assays are essential for linking the biochemical activity to a cellular phenotype. If, for instance, PLK4 is confirmed as a primary target, we would expect to see effects on cell cycle progression and centriole duplication.[5]

Signaling Pathway: PLK4 and Cell Cycle Control

pathway cluster_pathway PLK4-Mediated Signaling PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Apoptosis Apoptosis PLK4->Apoptosis Dysregulation leads to Compound Methyl[(pyrimidin-2-yl)methyl]amine Compound->PLK4 Inhibition G1_S G1/S Phase Transition Centriole->G1_S Proliferation Cell Proliferation G1_S->Proliferation

Caption: Potential PLK4-mediated signaling pathway.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride induces cell cycle arrest in a cancer cell line.

Methodology:

  • Cell Treatment: Seed a sensitive cancer cell line (e.g., a breast cancer line if PLK4 is the target) in 6-well plates. Treat the cells with the compound at concentrations corresponding to 1x and 5x its IC50 value for 24 and 48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to vehicle-treated controls.

Part V: Definitive Target Validation and Overall Workflow

While the preceding steps can build a strong, correlative case for a specific mechanism of action, definitive validation often requires more advanced techniques. These methods aim to directly identify the protein(s) that the compound binds to within a complex cellular environment. A successful example of this is the identification of MmpL3 as the target for certain antitubercular agents.[12][13]

Advanced Target Deconvolution Strategies
  • Affinity Chromatography: Synthesize a derivative of the compound immobilized on a solid support. Incubate this "bait" with cell lysate. The binding partners can be eluted and identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. A compound binding to its target will typically stabilize it against heat-induced denaturation, a change that can be quantified across the proteome.

  • Generation of Resistant Mutants: Expose cells to increasing concentrations of the compound over time to select for resistant clones. Whole-genome sequencing of these resistant cells can identify mutations in the target protein that prevent compound binding.

Summary of the Proposed Investigational Workflow

summary_workflow start Start: Novel Compound pheno Part I: Phenotypic Screening (Anticancer, Antimicrobial) start->pheno insilico Part II: In Silico Target Prediction (e.g., Kinase Docking) pheno->insilico If activity observed biochem Part III: Biochemical Validation (e.g., In Vitro Kinase Assay) insilico->biochem cell Part IV: Cellular Mechanism Studies (Cell Cycle, Apoptosis) biochem->cell If target confirmed validate Part V: Definitive Target Validation (e.g., TPP, Resistant Mutants) cell->validate end Elucidated Mechanism of Action validate->end

Caption: Comprehensive workflow for MOA elucidation.

Conclusion

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride stands as a molecule of high potential, situated within a chemical class renowned for its therapeutic successes. The absence of specific mechanistic data should not be viewed as a barrier, but rather as an opportunity for discovery. The systematic, multi-layered approach detailed in this guide—from broad phenotypic observation to precise molecular target identification—provides a robust framework for any research team to follow. By integrating computational, biochemical, and cell-based methodologies, the mechanism of action of this and other novel 2-aminopyrimidine derivatives can be thoroughly elucidated, paving the way for their potential development as next-generation therapeutics.

References

  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available from: [Link]

  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. IAEA. Available from: [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society. Available from: [Link]

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Pharmacie Globale. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • N-methylpyrimidin-2-amine. PubChem. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available from: [Link]

  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. PubMed. Available from: [Link]

  • A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. Journal of Physics: Conference Series. Available from: [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Chemistry Proceedings. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Exploratory

Solubility profile of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride in aqueous solutions

Title: Thermodynamic Solubility Profiling of Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride: A Technical Guide for Aqueous Systems Executive Summary Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride (CAS: 1956354-...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Solubility Profiling of Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride: A Technical Guide for Aqueous Systems

Executive Summary

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride (CAS: 1956354-92-9) is a highly versatile bifunctional building block utilized in advanced medicinal chemistry and drug development. Formulating basic amines as dihydrochloride salts is a field-proven strategy to overcome the kinetic and thermodynamic solubility barriers inherent to lipophilic free bases (). This whitepaper provides an in-depth mechanistic analysis of its aqueous solubility profile, detailing the thermodynamic principles, pH-dependent speciation, and the experimental protocols required to generate self-validating solubility data.

Physicochemical Fundamentals & Speciation Logic

The molecule possesses two distinct ionizable basic centers:

  • The Primary Aliphatic Amine: Highly basic, with an estimated pKa​ in the range of 9.0–9.5.

  • The Pyrimidine Ring Nitrogen: Weakly basic, with an estimated pKa​ in the range of 1.5–2.5.

Because the intrinsic solubility ( S0​ ) of the unprotonated free base is typically low, the compound is synthesized as a dihydrochloride salt (). This dual-protonation state drastically lowers the crystal lattice energy relative to the hydration energy, yielding exceptional solubility in highly acidic media. However, as the environmental pH increases, the compound undergoes sequential deprotonation, leading to distinct solid-phase transitions.

Speciation Di Dihydrochloride Salt [BH2]2+ • 2Cl- (Highly Soluble) Mono Monohydrochloride [BH]+ • Cl- (Moderately Soluble) Di->Mono pH > pKa1 (-HCl) Mono->Di +HCl Free Free Base [B] (Poorly Soluble) Mono->Free pH > pKa2 (-HCl) Free->Mono +HCl

Caption: pH-dependent speciation and solubility logic of the dihydrochloride salt.

The Solubility-pH Profile: Mechanistic Insights

The solubility of a dihydrochloride salt is not a static value; it is a dynamic function of pH and counterion concentration. The solubility-pH profile for Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride exhibits three distinct thermodynamic regions:

  • Region 1: Dihydrochloride Control ( pH<pKa1​ ) At pH levels below 2.0, the fully protonated [BH2​]2+ species dominates. Solubility is governed by the solubility product ( Ksp​ ) of the di-salt. In this region, solubility is typically >200 mg/mL. However, an excess of chloride ions (e.g., in simulated gastric fluid) can artificially suppress solubility via the common-ion effect ().

  • Region 2: Monohydrochloride Control ( pKa1​<pH<pKa2​ ) As the pH crosses the pHmax​ threshold, the pyrimidine nitrogen deprotonates. The solid phase in equilibrium with the solution disproportionates from a dihydrochloride to a monohydrochloride salt. The apparent solubility drops significantly, dictated by the Ksp​ of the mono-salt.

  • Region 3: Free Base Control ( pH>pKa2​ ) In alkaline conditions, the primary amine deprotonates. The hydrophobic free base precipitates, and solubility plummets to the intrinsic solubility limit ( S0​ ).

The Common-Ion Effect: A Critical Formulation Variable

A common pitfall in early-stage drug development is ignoring the common-ion effect during dilution. When Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is introduced into physiological saline (0.9% NaCl), the high background concentration of Cl− shifts the equilibrium:

Ksp​=[BH22+​][Cl−]2

Because the chloride concentration is squared in the solubility product equation for a di-salt, even a modest increase in exogenous chloride can force the precipitation of the monohydrochloride or dihydrochloride solid phase, drastically reducing the bioavailable fraction ().

Experimental Methodologies: A Self-Validating System

To accurately map this profile, researchers must employ a self-validating thermodynamic Shake-Flask protocol. This method ensures that the measured concentration reflects true equilibrium and that the identity of the solid phase is known.

Step-by-Step Protocol:

  • Media Preparation & pH Poising: Prepare aqueous buffers ranging from pH 1.2 to 10.0.

    • Causality: Pre-saturating the buffers with the compound often causes severe pH drift due to the inherent acidity of the dihydrochloride salt dissolving. Continuous pH adjustment with standardized NaOH or HCl is required until equilibrium is reached.

  • Solid Addition & Equilibration: Add excess solid Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride to the poised buffers. Agitate at 37°C for 48 hours.

    • Causality: Excess solid guarantees thermodynamic saturation. However, the exact mass added must be recorded, as varying excess amounts can alter the bulk chloride pool and shift the apparent solubility.

  • Phase Separation (Ultracentrifugation): Separate the phases via ultracentrifugation (e.g., 15,000 rpm for 20 mins).

    • Causality: Do not use standard syringe filters. Polymeric filters contain high-surface-area matrices that can non-specifically bind the lipophilic free base fraction, artificially lowering the measured concentration.

  • Orthogonal Analysis (Supernatant & Solid):

    • Supernatant: Quantify the dissolved compound via HPLC-UV.

    • Solid Pellet: Analyze the recovered solid phase via X-Ray Powder Diffraction (XRPD).

    • Causality: Measuring the supernatant concentration is thermodynamically meaningless if the solid phase has disproportionated from a di-salt to a free base during equilibration. XRPD validates the exact species governing the equilibrium.

G A Solid Compound (CAS: 1956354-92-9) C Equilibration (Shake-Flask, 37°C, 48h) A->C B Aqueous Buffer (pH 1.2 - 10.0) B->C D Phase Separation (Ultracentrifugation) C->D Assures Saturation E Supernatant Analysis (HPLC-UV / Potentiometry) D->E Quantify Dissolved F Solid-State Verification (XRPD / DSC) D->F Check Disproportionation G Solubility-pH Profile & Ksp Determination E->G F->G Validate Solid Phase

Caption: Workflow for self-validating thermodynamic solubility profiling.

Data Presentation: Thermodynamic Profiling

Based on the physicochemical behavior of analogous pyrimidine-amine dihydrochloride salts, the following table summarizes the expected quantitative solubility profile across standard physiological and formulation pH ranges.

Equilibrium pHDominant Solid Phase (via XRPD)Expected Solubility (mg/mL)Primary Limiting Factor
1.2 (0.1 N HCl)Dihydrochloride> 200.0Solution viscosity / Common-ion effect
4.5 (Acetate)Monohydrochloride~ 45.0 Ksp​ of the monohydrochloride salt
7.4 (Phosphate)Monohydrochloride / Free Base~ 12.0Buffer capacity / pKa​ transition
10.0 (Borate)Free Base< 1.0Intrinsic solubility ( S0​ ) of free base

Table 1: Expected thermodynamic solubility profile of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride at 37°C.

Conclusion

The solubility of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is a complex interplay of pH, pKa​ , and counterion concentration. By understanding the thermodynamic transitions between its di-salt, mono-salt, and free base forms, researchers can accurately predict its behavior in both formulation matrices and physiological environments. Employing rigorous, self-validating experimental protocols ensures that the generated data is both scientifically sound and directly applicable to downstream development.

References

  • Wang, Z., Burrell, L. S., & Lambert, B. (2002). "Solubility of E2050 at various pH: a case in which apparent solubility is affected by the amount of excess solid." Journal of Pharmaceutical Sciences / PubMed.[Link]

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews.[Link]

  • Kawakami, K., Miyoshi, K., & Ida, Y. (2004). "Impact of the Amount of Excess Solids on Apparent Solubility." ResearchGate.[Link]

Foundational

Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride: A Core Scaffold for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers This guide provides an in-depth technical overview of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

This guide provides an in-depth technical overview of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. We will explore its fundamental chemical properties, its role as a versatile building block in the synthesis of bioactive molecules, and practical methodologies for its application and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this compound in their research endeavors.

Core Chemical and Physical Properties

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is the salt form of the parent compound, Methyl[(pyrimidin-2-yl)methyl]amine. The dihydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental and pharmaceutical applications.

The foundational properties of the free base, Methyl(pyrimidin-2-yl)methyl)amine, are a prerequisite for understanding its dihydrochloride salt. The molecular formula for the free base is C₆H₉N₃, with a molar mass of 123.16 g/mol .[1] The dihydrochloride salt is formed by the protonation of two of the nitrogen atoms in the molecule by two equivalents of hydrochloric acid (HCl).

This leads to the following definitive properties for the dihydrochloride salt:

PropertyValueSource / Calculation
Chemical Name Methyl[(pyrimidin-2-yl)methyl]amine dihydrochlorideIUPAC Nomenclature
Molecular Formula C₆H₁₁Cl₂N₃From C₆H₉N₃ + 2HCl
Molecular Weight 196.08 g/mol 123.16 (base) + 2 * 36.46 (HCl)
Canonical SMILES CNCC1=NC=CC=N1.Cl.ClChemical Structure
CAS Number (Free Base) 1083246-53-0[1]
Structural Elucidation

The structure consists of a pyrimidine ring, a core heterocyclic motif found in nucleic acids, linked to a methylaminomethyl group at the 2-position. The presence of multiple nitrogen atoms makes the molecule basic and allows for the formation of the stable dihydrochloride salt.

Caption: 2D structure of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride.

Significance in Medicinal Chemistry and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[2][3] Its prevalence is due to its ability to mimic the structure of endogenous purines and pyrimidines, allowing it to interact with a wide range of biological targets. Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

Role as a Synthetic Intermediate

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride serves as a key building block for introducing the pyrimidin-2-ylmethylamine moiety into larger, more complex molecules. The primary amine can act as a nucleophile or be further functionalized, making it a versatile component in combinatorial chemistry and targeted drug design. Its utility is particularly noted in the synthesis of kinase inhibitors, where the pyrimidine ring often forms crucial hydrogen bonds within the ATP-binding pocket of the target enzyme.[3][6]

The general synthetic utility stems from the reactivity of the amine group, which can readily participate in reactions such as:

  • Amide bond formation with carboxylic acids or acyl chlorides.

  • Reductive amination with aldehydes or ketones.

  • N-alkylation reactions.

  • Formation of ureas and thioureas.

This versatility allows for the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity and pharmacokinetic properties.

Experimental Protocols and Methodologies

The following sections provide generalized, yet detailed, protocols that are foundational for working with this compound. Researchers should adapt these methods based on the specific requirements of their target molecules and reaction scales.

General Protocol for Synthesis via Nucleophilic Substitution

A common route to synthesize Methyl[(pyrimidin-2-yl)methyl]amine involves the reaction of a reactive pyrimidine precursor, such as 2-(chloromethyl)pyrimidine, with methylamine.

Synthesis_Workflow Start Reactants: - 2-(Chloromethyl)pyrimidine HCl - Methylamine (solution) Reaction Nucleophilic Substitution Stir at 25-50°C, 4-12h Start->Reaction Solvent Aprotic Polar Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Base Inorganic Base (e.g., K₂CO₃, DIPEA) Base->Reaction Workup Reaction Workup: - Filter solids - Concentrate filtrate Reaction->Workup Purification Purification: - Column Chromatography (Silica Gel) Workup->Purification Salt_Formation Salt Formation: - Dissolve in Ether/IPA - Add HCl solution Purification->Salt_Formation Final_Product Final Product: Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride Salt_Formation->Final_Product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add an excess of methylamine (e.g., 2-3 eq, often as a solution in THF or ethanol).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2-3 eq), to neutralize the hydrochloride salt and the HCl formed during the reaction.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 50°C. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification (Free Base): Purify the crude residue by column chromatography on silica gel to obtain the pure free base, Methyl[(pyrimidin-2-yl)methyl]amine.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl (2.0 eq) in the same solvent dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride as a solid.

Causality and Insights: The use of an excess of methylamine drives the reaction to completion. The base is critical for deprotonating the starting material and scavenging the acid byproduct. The two-step purification and salt formation process ensures a final product of high purity and stability.

Analytical Characterization

Robust analytical methods are essential to confirm the identity and purity of the synthesized compound.

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength appropriate for the pyrimidine chromophore (typically ~254 nm).

  • Purpose: To assess the purity of the compound and quantify it against a reference standard.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Expected Ion: The analysis should show a prominent peak corresponding to the protonated free base [M+H]⁺ at an m/z value of approximately 124.08.

  • Purpose: To confirm the molecular weight of the parent molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide definitive structural confirmation. Expected signals would include a singlet for the N-methyl group, a singlet for the methylene bridge protons, and distinct signals for the protons on the pyrimidine ring.

  • ¹³C NMR: The carbon NMR will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Solvent: A deuterated solvent such as DMSO-d₆ or D₂O is used due to the salt's solubility.

  • Purpose: To unambiguously determine the chemical structure and confirm isomeric purity.

Safety, Handling, and Storage

  • Safety: Like many amine hydrochlorides, this compound may be an irritant. It is recommended to handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage condition for the free base is often 2-8°C under dark conditions to prevent degradation.[1]

Conclusion

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is a compound of significant value to the drug discovery and chemical synthesis communities. Its well-defined properties, combined with the proven therapeutic potential of the pyrimidine scaffold, make it an attractive starting point for the development of novel bioactive agents. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this versatile chemical building block, enabling its effective integration into research and development pipelines.

References

  • ChemBK. (n.d.). Methyl(pyriMidin-2-ylMethyl)aMine. Retrieved from [Link]

  • Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. Retrieved from [Link]

  • Wagle, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Retrieved from [Link]

  • Gontora, O., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416. Retrieved from [Link]

  • Gomha, S. M., et al. (2012). Recent Advances in Pyrimidine-Based Drugs. International Journal of Organic Chemistry, 2, 213-233. Retrieved from [Link]

Sources

Exploratory

Synthesis pathways for Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride derivatives

An In-depth Technical Guide to the Synthesis of Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride and Its Derivatives Introduction Methyl[(pyrimidin-2-yl)methyl]amine and its derivatives are pivotal structural motifs i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride and Its Derivatives

Introduction

Methyl[(pyrimidin-2-yl)methyl]amine and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, and the N-methyl-methanamine substituent at the 2-position provides a key interaction point for biological targets. Consequently, robust and versatile synthetic pathways to access these compounds in high purity and yield are of paramount importance to researchers.

This technical guide offers a comprehensive exploration of the primary synthetic strategies for preparing Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride. It is designed for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and critical considerations for successful synthesis. We will delve into two principal pathways: the nucleophilic substitution of a halogenated pyrimidine intermediate and the direct approach of reductive amination.

Core Synthetic Pathways: A Comparative Overview

The synthesis of the target compound can be approached from two main strategic directions, each with distinct advantages and considerations. The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

G cluster_0 Overall Synthetic Strategies start Pyrimidin-2-yl Precursor p1_s1 Formation of 2-(Hydroxymethyl)pyrimidine start->p1_s1 Route 1 p2_s1 Synthesis of Pyrimidine-2-carbaldehyde start->p2_s1 Route 2 product Methyl[(pyrimidin-2-yl)methyl]amine (Target Compound) p1_s2 Chlorination to form 2-(Chloromethyl)pyrimidine HCl p1_s1->p1_s2 p1_s3 Nucleophilic Substitution with Methylamine p1_s2->p1_s3 p1_s3->product p2_s2 Reductive Amination with Methylamine p2_s1->p2_s2 p2_s2->product

Caption: High-level overview of the two primary synthetic routes to the target compound.

Pathway 1: Synthesis via 2-(Chloromethyl)pyrimidine Hydrochloride Intermediate

This is arguably the most prevalent and well-documented method. It is a multi-step process that relies on the creation and subsequent reaction of a highly reactive chloromethyl intermediate. The reliability and stepwise control of this pathway make it a favored choice in many laboratory settings.

Step 1a: Synthesis of 2-(Hydroxymethyl)pyrimidine The journey begins with the reduction of a commercially available pyrimidine-2-carboxylate ester. This transformation is a standard ester-to-alcohol reduction, for which several hydride reagents are suitable.

  • Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is often selected as the reducing agent. While less reactive than lithium aluminum hydride (LAH), it is safer to handle and offers excellent chemoselectivity for the ester group, especially when activated by an additive like lithium chloride. The reaction is typically performed in a mixture of anhydrous solvents like THF and ethanol to ensure the solubility of all reactants.[1] Cooling the reaction to 0°C is critical to moderate the exothermic reaction and prevent potential side reactions.

Step 1b: Chlorination of 2-(Hydroxymethyl)pyrimidine The pivotal step in this pathway is the conversion of the hydroxyl group into a more reactive leaving group, typically a chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (HCl and SO₂), which simplifies purification.[1][2]

  • Expert Insight: The reaction is performed in an anhydrous non-polar solvent like toluene. It is crucial to use a slight excess of thionyl chloride to drive the reaction to completion. The setup should include a reflux condenser and a gas trap to neutralize the acidic gases produced.[1] The product, 2-(chloromethyl)pyrimidine, is often isolated as its hydrochloride salt, which enhances its stability and simplifies handling.[1][3]

Step 1c: Nucleophilic Substitution with Methylamine The final step involves the reaction of the 2-(chloromethyl)pyrimidine hydrochloride intermediate with methylamine. As a primary amine, methylamine acts as a nucleophile, displacing the chloride to form the desired carbon-nitrogen bond.

  • Controlling the Reaction: This is a classic Sₙ2 reaction. A key challenge in amine alkylation is preventing over-alkylation, where the product, a secondary amine, reacts further to form a tertiary amine.[4] To mitigate this, a significant excess of methylamine can be used to favor the formation of the monosubstituted product. The reaction is typically run in a polar solvent like DMF at elevated temperatures to ensure a reasonable reaction rate.[5] The final product is then isolated as the dihydrochloride salt to improve its stability and crystallinity.

Pathway 2: Reductive Amination

Reductive amination is a powerful and efficient one-pot method for forming amines from carbonyl compounds.[6] This pathway offers a more convergent approach, potentially reducing the number of synthetic steps and isolations required.

Step 2a: Synthesis of Pyrimidine-2-carbaldehyde This pathway requires pyrimidine-2-carbaldehyde as the starting material. This can be prepared through various methods, such as the oxidation of 2-(hydroxymethyl)pyrimidine or other specialized routes for pyrimidine synthesis.[7]

Step 2b: Reaction with Methylamine and In-Situ Reduction The core of this pathway involves mixing pyrimidine-2-carbaldehyde with methylamine. This initially forms a carbinolamine intermediate, which then dehydrates to an imine (or its protonated form, an iminium ion).[8] This imine intermediate is not isolated but is reduced in situ to the target secondary amine.

  • Choice of Reducing Agent: The success of this one-pot reaction hinges on the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[4][9] They are less reactive towards ketones and aldehydes at neutral or weakly acidic pH but readily reduce the protonated iminium ion.[4][6] This selectivity is crucial for achieving high yields.[9] The reaction is often catalyzed by a weak acid, like acetic acid, to facilitate imine formation.[8]

G cluster_1 Reductive Amination Mechanism aldehyde Pyrimidine-2-carbaldehyde (R-CHO) hemiaminal Hemiaminal Intermediate [R-CH(OH)-NHCH₃] aldehyde->hemiaminal amine Methylamine (CH₃NH₂) amine->hemiaminal imine Imine Intermediate [R-CH=NCH₃] hemiaminal->imine - H₂O product Target Amine [R-CH₂-NHCH₃] imine->product reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

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Technical Notes & Optimization

Troubleshooting

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride mass spectrometry fragmentation issues

Welcome to the technical support resource for researchers working with Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride (CAS No. 100981-42-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride (CAS No. 100981-42-0). This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during its analysis by mass spectrometry. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

FAQ 1: What is the expected protonated mass and theoretical fragmentation pattern for this compound?

Answer: Understanding the theoretical mass and fragmentation is the first step in any mass spectrometry experiment. For Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride, you should first consider the free base form for mass calculation, as the HCl adducts will dissociate in solution.

Chemical Structure (Free Base):

  • Formula: C₇H₁₀N₄

  • Monoisotopic Mass: 150.0905 g/mol

In positive mode electrospray ionization (ESI+), the primary ion you will observe is the protonated molecule, [M+H]⁺.

Expected m/z Values:

Ion Species Formula Monoisotopic Mass (m/z) Notes
Protonated Molecule [M+H]⁺ [C₇H₁₁N₄]⁺ 151.0978 This should be your target precursor ion for MS/MS experiments.
Sodium Adduct [M+Na]⁺ [C₇H₁₀N₄Na]⁺ 173.0798 A common adduct, especially with glassware or solvent impurities.[1][2]

| Potassium Adduct [M+K]⁺ | [C₇H₁₀N₄K]⁺ | 189.0537 | Another common adduct, often seen alongside the sodium adduct.[3] |

Theoretical Fragmentation Pathway: The fragmentation of this molecule is primarily driven by the stability of the pyrimidine ring and the relative weakness of the bonds in the methylamine side chain.[4] The most probable fragmentation pathways involve cleavages at the bonds alpha to the nitrogen atoms and the pyrimidine ring.

G cluster_0 Predicted Fragmentation Pathway Precursor [M+H]⁺ m/z = 151.0978 Frag1 Fragment A m/z = 121.0662 Precursor->Frag1  -CH₃NH (Loss of Methylamine) Frag2 Fragment B m/z = 95.0451 Precursor->Frag2  -C₂H₆N (Loss of Dimethylamine radical cation) Frag3 Fragment C m/z = 79.0345 Frag2->Frag3  -CH₄

Caption: Predicted ESI-MS/MS fragmentation of protonated Methyl[(pyrimidin-2-yl)methyl]amine.

FAQ 2: My [M+H]⁺ precursor ion is strong, but I'm getting weak or no fragment ions in my MS/MS spectrum. How can I improve fragmentation?

Answer: This is a common issue with soft ionization techniques like ESI, especially for stable heterocyclic compounds. The low internal energy of the precursor ion may not be sufficient to induce significant fragmentation upon collision.[5] The solution is to systematically increase the energy applied during the collision-induced dissociation (CID) process.

Explanation: In tandem mass spectrometry (MS/MS), a precursor ion (your [M+H]⁺) is selected and accelerated into a collision cell filled with an inert gas (like nitrogen or argon). The kinetic energy is converted into internal energy upon collision, causing the ion to fragment. If the collision energy (CE) is too low, the ion will pass through without breaking apart.

Troubleshooting Protocol: Optimizing Collision Energy

  • Confirm Precursor Isolation: Ensure your instrument is correctly isolating the m/z 151.1 ion in the first stage of mass analysis (e.g., Q1).

  • Establish a Baseline: Start with a low collision energy setting (e.g., 5-10 eV). You should see the precursor ion diminish in intensity with little to no fragment formation.

  • Ramp the Collision Energy: Increase the CE in a stepwise manner (e.g., increments of 5 eV) while monitoring the product ion spectrum.

    • Low CE (10-20 eV): Expect to see the most facile bond cleavages, likely forming the larger fragments first (e.g., m/z 121.1).

    • Medium CE (20-35 eV): More extensive fragmentation should occur, revealing smaller fragments like the pyrimidine core (m/z 95.0 or 79.0).

    • High CE (>35 eV): At very high energies, you may see complete shattering of the molecule into very small, non-specific fragments. This is often too high for structural elucidation.

  • Create a Breakdown Curve: Plot the relative intensity of the precursor and major fragment ions as a function of collision energy. This "breakdown curve" is an excellent way to visualize the optimal CE for generating the desired fragments for quantification or identification.

  • Check Collision Gas Pressure: If increasing CE has no effect, verify that the collision gas is flowing correctly and the pressure in the collision cell is within the manufacturer's recommended range. A hissing sound can sometimes indicate a leak, leading to insufficient gas pressure for effective collisions.[6]

Caption: Troubleshooting workflow for optimizing MS/MS fragmentation.

FAQ 3: I'm seeing fragments in my full scan (MS1) spectrum, complicating my analysis. How can I prevent this?

Answer: What you are observing is "in-source" fragmentation or "in-source" collision-induced dissociation (CID). This occurs when ions are accelerated too aggressively in the higher-pressure regions of the mass spectrometer interface, causing them to fragment before they are even selected for MS/MS analysis.[3] The key is to use "softer" ionization conditions.

Explanation: The voltage difference between the sampling cone (or nozzle) and the skimmer cone creates an electric field that accelerates ions from the atmospheric pressure region into the vacuum of the mass spectrometer. If this voltage (often called Cone Voltage, Nozzle Voltage, or Fragmentor Voltage) is too high, the ions gain enough kinetic energy to fragment upon collision with residual gas molecules.

Protocol for Minimizing In-Source Fragmentation

  • Identify the Parameter: Consult your instrument's software to identify the parameter controlling the ion acceleration in the source (e.g., Cone Voltage, Fragmentor, Nozzle Potential).

  • Reduce the Voltage: Lower this voltage in small increments (e.g., 5-10 V). You should observe a decrease in the intensity of your fragment ions and a corresponding increase in the intensity of your target [M+H]⁺ ion at m/z 151.1.

  • Find the Balance: The goal is to find a voltage that is low enough to prevent fragmentation but high enough to efficiently transmit ions into the mass analyzer. Reducing it too much can lead to a loss of overall signal intensity.

  • Consider Mobile Phase: Highly acidic mobile phases (e.g., with TFA) can sometimes promote fragmentation. If possible, consider using a weaker acid like formic acid (0.1%).[7] While TFA can be an ion suppressor, its effect on fragmentation should also be considered.[7][8]

ParameterTypical Starting ValueAction to Reduce In-Source CIDPotential Side Effect of Over-Correction
Cone/Nozzle Voltage30 - 50 VDecrease in 5-10 V stepsLoss of overall ion signal intensity.
Source Temperature120 - 150 °CLowering can sometimes helpPoor desolvation, leading to adducts.
Mobile Phase Additive0.1% Formic AcidN/A (Good starting point)Using stronger acids (TFA) may affect fragmentation.

FAQ 4: My spectrum is cluttered with ions at m/z 173.1 and 189.1. What are these and how can I reduce them?

Answer: These are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively. They are extremely common in ESI-MS and form when your analyte associates with alkali metal cations present as impurities in your solvents, buffers, sample matrix, or from glassware.[1][3] While sometimes useful, they often complicate spectra and reduce the sensitivity of your desired [M+H]⁺ ion by competing for charge.[1]

Explanation: Methyl[(pyrimidin-2-yl)methyl]amine has multiple basic nitrogen atoms which are sites for protonation. These sites can also readily coordinate with metal cations. Adduct formation is a competitive process; if the concentration of alkali metals is high, adduct formation can become the dominant ionization pathway.

Protocol for Minimizing Adduct Formation

  • Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol. Lower grade solvents are a common source of sodium and potassium.

  • Add a Proton Source: Ensure your mobile phase contains a proton source like 0.1% formic acid. This creates an abundance of H⁺ ions, driving the equilibrium towards the formation of your desired [M+H]⁺ ion.

  • Use High-Quality Additives: Employ high-purity additives (e.g., ammonium formate or ammonium acetate) if buffering is needed, as they provide a volatile counter-ion and a source of protons.

  • Improve Glassware Cleaning: If you suspect glassware is the source, rinse with high-purity water and solvent immediately before use. Avoid using detergents, which are often sodium-based.

  • Sample Matrix Effects: If analyzing samples from a biological matrix, be aware that physiological salts (NaCl, KCl) are a major source of adducts. An effective sample cleanup (e.g., solid-phase extraction) is crucial to remove these salts before injection.[9]

G cluster_Source Sources of Alkali Metals cluster_Solution Mitigation Strategy Solvents Low Purity Solvents Analyte Analyte in Solution Solvents->Analyte Glassware Dirty Glassware Glassware->Analyte Matrix Biological Matrix (Salts) Matrix->Analyte LCMS_Grade Use LC-MS Grade Solvents LCMS_Grade->Analyte Acid Add 0.1% Formic Acid Acid->Analyte SPE Use Sample Cleanup (SPE) SPE->Analyte Adducts High [M+Na]⁺, [M+K]⁺ Low [M+H]⁺ Analyte->Adducts Competitive Ionization Protonated Low Adducts High [M+H]⁺ Analyte->Protonated Favorable Ionization

Caption: Logical diagram illustrating sources and mitigation of adduct formation.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(7), 1436–1444. [Link]

  • Cole, R. B., & Zhu, J. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-539. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. PubMed. [Link]

  • Le, N. D., & Andersen, M. L. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. PubMed. [Link]

  • Hossain, M. A., Wickramasuriya, C. L., & Abd El-Aty, A. M. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Mad Barn. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., & Salem, M. S. (2016). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). PubMed. [Link]

  • Schug, K. A. (2011). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]

  • Christ, M. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. [Link]

  • Picquenard, E., Riand, J., & Brun, J. P. (1984). Electron impact mass spectrometry in a series of methyl-2-pyrimidones. Canadian Journal of Chemistry, 62(4), 655–661. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Cobbold, S. A., Llinás, M., & Kirk, K. (2019). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. [Link]

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. [Link]

  • Fragmentation of Pyrimidine: (a) fragmentation matrix; (b) fragment-ions cross sections. (n.d.). ResearchGate. [Link]

  • No fragmentation in ESI. (2019). Chromatography Forum. [Link]

  • Cuyckens, F., & Claeys, M. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). PubMed. [Link]

  • Böcker, S. (n.d.). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Friedrich Schiller University Jena. [Link]

  • Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. (2024). MDPI. [Link]

  • van der Burg, M. J., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. PMC. [Link]

  • van der Burg, M. J., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. [Link]

  • Trivedi, M. K., Branton, A., & Trivedi, D. (2015). Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivative. viXra.org. [Link]

  • Rice, J. M., & Dudek, G. O. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride

Welcome to the Technical Support Center for Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for challenges related to the solubility of this compound in organic solvents. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven techniques to ensure the success of your experiments.

Understanding the Solubility Challenge

Q1: Why is Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride poorly soluble in many common organic solvents?

The low solubility of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride in many organic solvents stems from its salt form. The molecule is a dihydrochloride salt, meaning the amine functional groups are protonated, forming ammonium chlorides. This ionic character makes the compound highly polar and more akin to a salt than a neutral organic molecule. Consequently, it exhibits good solubility in polar solvents like water and, to some extent, in lower alcohols like methanol and ethanol, but is largely insoluble in less polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and non-polar solvents like hexane and toluene.[1]

This high polarity is often a significant hurdle in organic synthesis, where reactions are typically conducted in less polar or aprotic media.

Section 1: Direct Dissolution Strategies

While direct dissolution in many organic solvents is challenging, some options can be explored before resorting to chemical modification.

Q2: In which organic solvents can I attempt to dissolve Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride directly?

Direct dissolution is most likely to be successful in polar protic and polar aprotic solvents. The following table provides a general guide to the expected solubility. Please note that quantitative solubility data for this specific compound is not widely published, and these are general guidelines based on the properties of similar amine hydrochloride salts.[2][3]

Solvent ClassSolvent ExamplesExpected SolubilityRationale & Expert Insights
Polar Protic Water, Methanol, EthanolHigh to ModerateThe hydroxyl groups of these solvents can hydrogen bond with the chloride ions and the protonated amine, facilitating dissolution. Methanol is often a better choice than ethanol for dissolving highly polar compounds.[4]
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to LowThese solvents have high dielectric constants and can solvate the ions to some extent, but the lack of a proton-donating group makes them generally less effective than polar protic solvents for dissolving salts.[2][5]
Chlorinated Dichloromethane (DCM), ChloroformVery Low to InsolubleThese solvents are not polar enough to effectively solvate the ions of the dihydrochloride salt.
Ethers Tetrahydrofuran (THF), Diethyl etherInsolubleThese are non-polar to weakly polar aprotic solvents and are poor choices for dissolving salts.
Esters Ethyl acetateInsolubleSimilar to ethers, ethyl acetate is not polar enough to overcome the lattice energy of the salt.
Hydrocarbons Hexane, TolueneInsolubleThese are non-polar solvents and are unsuitable for dissolving ionic compounds.

Q3: Can I use co-solvents or physical methods to improve direct dissolution?

Yes, these methods can sometimes be effective:

  • Co-solvents: Using a mixture of solvents can be beneficial. For instance, adding a small amount of methanol to a suspension of the compound in dichloromethane (DCM) can sometimes improve solubility enough for a reaction to proceed.[6]

  • Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious, as prolonged heating can lead to degradation, especially in the presence of nucleophilic solvents.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the surface area of the solid in contact with the solvent, which can accelerate dissolution.

Section 2: Conversion to the Free Base - The Most Reliable Strategy

For reactions requiring solubility in less polar organic solvents, converting the dihydrochloride salt to its neutral "free base" form is the most effective and widely used strategy.[7] The free base is significantly less polar and will be soluble in a much broader range of organic solvents.

The Chemistry of Free Base Conversion

The conversion involves a simple acid-base reaction where a base is added to neutralize the hydrochloride, deprotonating the ammonium ions and leaving the neutral amine.

R-NH2+Cl- + Base -> R-NH + Base-H+Cl-

To successfully perform this conversion, a biphasic system (typically water and an organic solvent) is used in a process called liquid-liquid extraction.[1][8]

Experimental Protocol: Conversion of Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride to its Free Base

This protocol details a standard liquid-liquid extraction procedure to obtain the free base.

Materials:
  • Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride

  • Deionized water

  • An organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate, or Chloroform)[1]

  • A suitable base (e.g., 1 M Sodium Hydroxide (NaOH), saturated Sodium Bicarbonate (NaHCO₃), or Triethylamine (TEA))

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Step-by-Step Methodology:
  • Dissolution: Dissolve the Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride in a minimal amount of deionized water in an Erlenmeyer flask.

  • Transfer to Separatory Funnel: Transfer the aqueous solution to a separatory funnel. Add an equal volume of the chosen organic extraction solvent (e.g., DCM).

  • Basification: Slowly add the base solution dropwise to the separatory funnel while gently swirling. If using NaHCO₃, be sure to vent the funnel frequently to release the CO₂ gas that is generated. Continue adding the base until the aqueous layer is basic (pH > 9, check with pH paper).

  • Extraction: Stopper the separatory funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel by opening the stopcock to release any pressure buildup.[1]

  • Phase Separation: Place the separatory funnel back in a ring stand and allow the two layers to fully separate. The organic layer will be the bottom layer if using DCM or chloroform, and the top layer if using ethyl acetate.

  • Collect Organic Layer: Carefully drain the organic layer into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: To maximize the recovery of the free base, add a fresh portion of the organic solvent to the aqueous layer remaining in the separatory funnel and repeat the extraction process (steps 4-6) two more times. Combine all the organic extracts.

  • Washing with Brine: Wash the combined organic extracts by adding an equal volume of brine to the separatory funnel, shaking, and discarding the aqueous (brine) layer. This step helps to remove most of the dissolved water from the organic layer.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 15-20 minutes. The drying agent should be free-flowing and not clumped together if the solution is dry.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the free base of Methyl[(pyrimidin-2-yl)methyl]amine, which will likely be an oil or a solid.

FreeBase_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Dissolve Dihydrochloride in Water B Add Base (e.g., NaOH) to pH > 9 A->B Basification D Add Organic Solvent (e.g., DCM) C Aqueous Layer (Salts) E Extract Free Base D->E Liquid-Liquid Extraction E->C Discard F Wash with Brine E->F Separation G Dry with Na2SO4 F->G Drying H Evaporate Solvent G->H Filtration I Isolated Free Base H->I Concentration

Caption: Workflow for the conversion of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride to its free base.

Choosing the Right Base

The choice of base is critical for efficient deprotonation. A general rule is that the pKa of the conjugate acid of the base used should be at least 2 pH units higher than the pKa of the protonated amine you are trying to deprotonate.[4]

Q4: What is the pKa of Methyl[(pyrimidin-2-yl)methyl]amine, and which base should I use?

Given this estimation, the following bases are suitable for the conversion:

BaseConjugate AcidpKa of Conjugate AcidSuitability
Sodium Bicarbonate (NaHCO₃)Carbonic Acid (H₂CO₃)~6.4May be suitable, but might not be strong enough for complete deprotonation if the amine's pKa is on the higher end of the estimated range.
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)~10.3A good choice, as it is a stronger base than bicarbonate and less harsh than hydroxide.
Triethylamine (TEA)Triethylammonium~10.7A suitable organic base, often used if the reaction is sensitive to water.
Sodium Hydroxide (NaOH)Water (H₂O)~15.7A strong base that will ensure complete deprotonation. Use a dilute solution (e.g., 1 M) to avoid potential side reactions.

Expert Recommendation: For a robust and complete conversion, 1 M Sodium Hydroxide (NaOH) or saturated Potassium Carbonate (K₂CO₃) are excellent choices.

pKa_Selection cluster_pKa_Scale pKa Scale Protonated_Amine Protonated Amine (pKa ~6-8 est.) Carbonic_Acid H2CO3 (pKa ~6.4) Protonated_Amine->Carbonic_Acid Inefficient Deprotonation Bicarbonate HCO3- (pKa ~10.3) Protonated_Amine->Bicarbonate Efficient Deprotonation Water H2O (pKa ~15.7) Protonated_Amine->Water Very Efficient Deprotonation

Caption: Logic for selecting a base based on comparative pKa values.

Troubleshooting the Free Base Conversion

Q5: I performed the extraction, but my yield of the free base is very low. What could have gone wrong?

Low recovery is a common issue and can often be resolved by addressing the following points:

  • Incomplete Deprotonation: Ensure that the aqueous layer is sufficiently basic. After adding the base, test the pH of the aqueous layer with pH paper to confirm it is above 9. If not, add more base.

  • Insufficient Extraction: The free base may have some solubility in the aqueous layer. To maximize recovery, perform at least three extractions with the organic solvent.[1]

  • Emulsion Formation: A stable emulsion can form at the interface between the two layers, trapping your product. To break an emulsion, you can try:

    • Adding brine (saturated NaCl solution).

    • Gently swirling the separatory funnel instead of vigorous shaking.

    • Filtering the mixture through a pad of celite.

  • Analyte Loss During Wash Step: If you suspect your free base has some water solubility, minimize the volume of water and brine used for washing.[10]

  • Product Volatility: If the free base is volatile, be careful during the solvent removal step. Use a lower temperature on the rotary evaporator and do not leave it under high vacuum for an extended period.

Frequently Asked Questions (FAQs)

Q6: Can I use the dihydrochloride salt directly in my reaction if I add a base to the reaction mixture?

Yes, this is a common strategy, especially in reactions like amide couplings or nucleophilic substitutions where an excess of a non-nucleophilic organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is used. You would typically add at least two equivalents of the base to neutralize the dihydrochloride salt in situ, plus any acid that may be generated during the reaction. The resulting ammonium salt of the base will precipitate in some organic solvents, which can sometimes be removed by filtration.

Q7: My reaction is sensitive to water. How can I prepare the free base without an aqueous workup?

If your reaction is strictly anhydrous, you can try suspending the dihydrochloride salt in your reaction solvent and adding a strong, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting hydrochloride salt of the base may precipitate and can be filtered off. Alternatively, you can perform the aqueous free base extraction and then rigorously dry the final product, for example, by azeotropic distillation with toluene.

Q8: How should I store the free base of Methyl[(pyrimidin-2-yl)methyl]amine?

As a free amine, the compound is susceptible to oxidation and may be hygroscopic. It is best stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at a low temperature (2-8 °C).

References

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Interchim. (2019, April 15). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. [Link]

  • Lecomte, M., et al. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protona...[Link]

  • Google Patents.
  • Sinko, G., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

  • Google Patents.
  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • ResearchGate. Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K | Request PDF. [Link]

  • MDPI. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). [Link]

  • FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link]

  • Pharmaceutical Technology. (2026, March 15). Salt Selection in Drug Development. [Link]

  • Reddit. (December 10, 2022). Does anyone know how (from the amine) I can recover the parent compound using extraction? Would I have to add Base (NaOH) or acid (HCL) in order to do this?[Link]

  • Wikipedia. Minoxidil. [Link]

  • MPDI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • WUR eDepot. Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • NextSDS. Methanol, (methyl-2-pyrimidinylamino)- (7CI) — Chemical Substance Information. [Link]

  • PubChem. (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325. [Link]

  • PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. [Link]

  • ResearchGate. (PDF) Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. [Link]

  • NextSDS. 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanoldihydrochloride. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • ResearchGate. DMSO concentration in cell culture? Precipitating while PBS is added?[Link]

  • MPDI. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • ACS Publications. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases | The Journal of Physical Chemistry A. [Link]

  • Schlegel Group. (2022, February 24). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. [Link]

  • PMC. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • PMC. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A. [Link]

  • Google Patents.
  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • ACS Publications. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation | Journal of Medicinal Chemistry. [Link]

  • ACS Publications. One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. [Link]

  • PubMed. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • PMC. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride Assays

Welcome to the advanced technical support center for assay development involving Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride . This compound—a secondary amine linked to a pyrimidine ring and formulated as a dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for assay development involving Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride . This compound—a secondary amine linked to a pyrimidine ring and formulated as a dihydrochloride salt—presents unique analytical challenges. The combination of its basic amine, delocalized pi-electron system, and high chloride content frequently leads to elevated background noise in both mass spectrometry and biochemical assays.

This guide provides field-proven, causally-linked troubleshooting steps to restore signal-to-noise (S/N) integrity across your workflows.

Section 1: LC-MS/MS Troubleshooting (Chemical Noise & Ion Suppression)

Q1: Why is the baseline noise so high when analyzing this compound in ESI+ mode? A1: The dihydrochloride salt form introduces a massive molar excess of chloride ions into the electrospray ionization (ESI) source. In positive ion mode (ESI+), these chloride ions compete for droplet surface charge, causing severe ion suppression and elevating the chemical background noise. Furthermore, the pyrimidine-amine structure is prone to forming solvent clusters in the source. Causality & Solution: Increasing the cone gas flow rate helps break up these solvent clusters and reduces interfering ions, directly improving the S/N ratio (). Additionally, utilizing exclusively LC-MS grade solvents is critical; HPLC-grade methanol contains low-molecular-weight impurities that accumulate and amplify background noise in small-molecule analysis (1)[1].

Q2: I am experiencing persistent carryover and peak tailing that artificially raises the background signal across my runs. How do I resolve this? A2: Methyl[(pyrimidin-2-yl)methyl]amine is a secondary amine. Amines strongly interact with unendcapped residual silanols on silica-based stationary phases via ion-exchange mechanisms, leading to peak tailing and carryover that manifests as a high, rolling baseline. Causality & Solution: You must use a mobile phase modifier. Adding 5 mM ammonium formate buffered with 0.1% formic acid ensures the mobile phase pH is maintained below 7, keeping the amine protonated while providing volatile counter-ions to outcompete the silanol interactions (2)[2]. To clear existing contamination, perform an overnight "steam cleaning" of the LC/MSD system[2].

LCMS_Workflow Start High LC-MS Background Noise Detected Source 1. Ion Source Optimization (ESI+) Start->Source ConeGas Increase Cone Gas Flow (e.g., 350 L/hr) Source->ConeGas Divert Divert Solvent Front (Remove Cl- Ions) Source->Divert Chrom 2. Chromatographic Optimization ConeGas->Chrom Divert->Chrom Modifier Add 5mM Ammonium Formate + 0.1% Formic Acid Chrom->Modifier Clean Overnight Steam Cleaning (400°C Vaporizer) Chrom->Clean End Optimal Signal-to-Noise Ratio Achieved Modifier->End Clean->End

Workflow for reducing LC-MS/MS background noise in amine dihydrochloride assays.

Section 2: Biochemical & Binding Assays (Non-Specific Binding & pH Effects)

Q3: My microplate-based biochemical assay (e.g., TR-FRET, ELISA) shows a massive spike in background signal when screening this compound. What is causing this? A3: The issue is driven by a rapid pH shift. Because the compound is a dihydrochloride salt, dissolving it directly into unbuffered or weakly buffered assay solutions significantly drops the pH. A low pH denatures assay proteins (such as antibodies or kinases), causing them to unfold, expose hydrophobic patches, and aggregate. This aggregation causes high background scattering in fluorescence or absorbance readouts. Causality & Solution: Always pre-neutralize the compound stock solution or ensure your assay buffer has a high buffering capacity (e.g., 50-100 mM HEPES or Tris, pH 7.4) to absorb the acidic shock of the dihydrochloride salt.

Q4: How can I reduce non-specific binding (NSB) of this pyrimidine-amine to assay plates? A4: The pyrimidine moiety can participate in pi-stacking, and the protonated secondary amine binds electrostatically to negatively charged microplate surfaces (like treated polystyrene). Causality & Solution: Optimize your wash buffer by adding a non-ionic detergent like Tween-20 (0.05% - 0.1%) to disrupt weak hydrophobic interactions, and consider increasing the NaCl concentration (up to 300 mM) to shield and break electrostatic interactions between the protonated amine and the plate (3)[3].

BioAssay_Workflow Start High Background in Biochemical Assay CheckPH Check Assay Buffer pH Start->CheckPH Neutralize Neutralize Dihydrochloride (Use 100mM HEPES pH 7.4) CheckPH->Neutralize pH < 7.0 CheckNSB Assess Non-Specific Binding (NSB) CheckPH->CheckNSB pH Normal Neutralize->CheckNSB Wash Optimize Wash Buffer (Add 0.05% Tween-20) CheckNSB->Wash Salt Increase Ionic Strength (Add 150-300mM NaCl) CheckNSB->Salt End Background Minimized Valid Data Wash->End Salt->End

Troubleshooting logic for pH effects and non-specific binding in microplate assays.

Quantitative Data Summaries

Table 1: LC-MS/MS Optimization Parameters

Parameter Recommended Setting Mechanistic Purpose
Cone Gas Flow 350 - 500 L/hr Breaks up pyrimidine solvent clusters; reduces low-mass chemical noise.
Mobile Phase Additive 5 mM Ammonium Formate + 0.1% Formic Acid Masks silanol interactions; maintains pH < 7 for secondary amine protonation.
Divert Valve Divert 0–1.5 min to waste Prevents high concentration of chloride ions from entering and suppressing the MS source.

| Solvent Quality | LC-MS Grade Only | Prevents accumulation of low-molecular-weight impurities common in HPLC-grade solvents. |

Table 2: Biochemical Assay Buffer Adjustments

Parameter Recommended Adjustment Mechanistic Purpose
Buffer Capacity 50 - 100 mM HEPES (pH 7.4) Prevents pH drop and subsequent protein denaturation caused by the dihydrochloride salt.
Detergent 0.05% - 0.1% Tween-20 Disrupts hydrophobic non-specific binding of the pyrimidine ring to plate surfaces.
Ionic Strength 150 - 300 mM NaCl Shields electrostatic interactions between the protonated amine and proteins/plates.

| Wash Steps | 3 - 5 cycles with 1-min soak | Ensures complete removal of unbound, sticky pyrimidine aggregates. |

Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS System Cleaning and Source Optimization
  • Prepare Mobile Phases: Prepare fresh mobile phases using strictly LC-MS grade water and methanol. Add 5 mM ammonium formate and 0.1% formic acid to both aqueous and organic phases.

  • Divert Valve Setup: Program the MS stream selection valve to divert the LC flow to waste for the first 1.5 minutes of the run. This elutes the chloride salt front away from the mass spectrometer.

  • Source Optimization: Set the ESI cone gas flow rate to 350 L/hr. Monitor the baseline noise in the target MRM transitions. Incrementally increase up to 500 L/hr if solvent clustering persists.

  • Overnight Steam Cleaning: To clear existing background contamination, set the LC flow to 0.5 mL/min (using 75:25 methanol:water), nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temperature to 350°C. If using APCI, set the vaporizer temperature to 400°C. Run this method overnight with the stream selection valve set to "MS".

  • System Validation: Run a solvent blank injection. A successful cleaning and optimization is validated when the Total Ion Chromatogram (TIC) background level drops below 200,000 counts[2].

Protocol 2: Buffer Neutralization and NSB Mitigation in Microplate Assays
  • Stock Solution Preparation: Dissolve Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride in 100% DMSO to create a 10 mM stock.

  • Buffer Fortification: Prepare the primary assay buffer with a high buffering capacity (e.g., 100 mM HEPES, pH 7.4) to counteract the acidic nature of the dihydrochloride salt upon dilution.

  • Additive Integration: Add 150 mM NaCl and 0.05% Tween-20 to the assay buffer. Stir until completely dissolved.

  • Washing Procedure: During the assay wash steps, use an automated plate washer programmed for 4 wash cycles. Include a 1-minute soak time between each cycle using the fortified wash buffer to ensure the removal of nonspecifically bound pyrimidine derivatives.

  • System Validation: Run a "no-target" control well (buffer + compound + detection reagents, but no target protein). A successful mitigation is validated when the signal of this well is statistically indistinguishable from the baseline buffer blank, proving the background noise has been eliminated.

References

  • Title: Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro Source: Waters Corporation URL: [Link]

  • Title: Tips to Improve Signal-to-Noise Checkout Source: Agilent Technologies URL: [Link]

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]

  • Title: Tips for Reducing ELISA Background Source: Biocompare URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride binding affinity

Benchmarking Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride: A Fragment-Based Drug Discovery Guide Introduction & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), selecting the right starting scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride: A Fragment-Based Drug Discovery Guide

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), selecting the right starting scaffold is critical for developing highly potent, target-specific therapeutics. Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride (CAS: 1956354-92-9) serves as a highly privileged building block, particularly for targeting the ATP-binding hinge region of kinases such as Cyclin-Dependent Kinase 2 (CDK2)[1].

As a Senior Application Scientist, it is vital to understand the causality behind this fragment's success. The 2-aminopyrimidine core is not just a structural placeholder; it is a highly optimized hinge-binder. The N1 nitrogen of the pyrimidine ring acts as a strict hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. Together, they establish a highly stable bidentate hydrogen bond network with the backbone of Leu83 in the CDK2 hinge region[1]. Furthermore, the methylamine extension acts as a versatile vector, directing subsequent synthetic growth toward the solvent-exposed channel or adjacent hydrophobic pockets without disrupting the primary hinge interaction[2].

Benchmarking Alternatives: Structural Logic

To objectively evaluate the performance of Methyl[(pyrimidin-2-yl)methyl]amine, we must benchmark it against structurally related fragments. Modifying the heteroaromatic ring drastically alters the electronic distribution and binding geometry:

  • Alternative 1: Methyl[(pyridin-2-yl)methyl]amine: This fragment lacks the second aromatic nitrogen. The omission of the N3 nitrogen alters the electronic distribution of the ring and removes a potential water-mediated hydrogen bond network, often resulting in a significant drop in binding affinity[2].

  • Alternative 2: Methyl[(pyrazin-2-yl)methyl]amine: Featuring the second nitrogen at the 4-position instead of the 3-position, this alternative alters the dipole moment and the optimal binding angle required for the bidentate interaction with the kinase hinge region, leading to suboptimal target engagement.

Quantitative Data Presentation

In FBDD, raw affinity ( KD​ ) must be contextualized using Ligand Efficiency (LE), a critical metric used to justify increasing molecular size during hit-to-lead optimization[3]. The table below summarizes representative Surface Plasmon Resonance (SPR) benchmarking data against CDK2.

Table 1: SPR Binding Affinity Benchmarking against CDK2

Fragment CoreMW (Free Base) KD​ ( μM )Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Methyl[(pyrimidin-2-yl)methyl]amine 123.162500.351.8
Methyl[(pyridin-2-yl)methyl]amine 122.178500.281.2
Methyl[(pyrazin-2-yl)methyl]amine 123.16>1000<0.25<1.0

(Note: Data is representative of typical fragment screening baselines for CDK2 hinge binders).

Experimental Protocols: Self-Validating SPR Workflow

To ensure trustworthiness and reproducibility, binding affinities must be determined using a rigorously controlled Surface Plasmon Resonance (SPR) protocol. The following methodology outlines a self-validating system for fragment screening[4][5].

Step-by-Step Methodology:

  • Target Immobilization: Express and purify recombinant CDK2. Immobilize the protein onto a CM5 sensor chip via standard amine coupling using EDC/NHS activation. Aim for a capture level of approximately 2000-3000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments[4].

  • Analyte Preparation & DMSO Calibration (Critical): Dissolve the fragment libraries in 100% DMSO, then dilute into the running buffer (e.g., HBS-P+) to a final concentration of 5% DMSO. Because fragments produce very low RU signals, bulk refractive index shifts caused by minor DMSO mismatches can generate false positives. You must run a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) prior to screening to correct for these solvent effects[5].

  • Binding Analysis: Inject the fragments in a dose-response series (e.g., 10 μM to 2 mM) over the active and reference flow cells. Use a high flow rate (30 μL/min ) to minimize mass transport limitations. Monitor the association and dissociation phases[4].

  • Data Fitting: Because fragment kinetics are often too fast for accurate kon​/koff​ determination, plot the steady-state response ( Req​ ) against the analyte concentration. Fit the data to a 1:1 steady-state affinity model ( Req​=Rmax​/(1+KD​/C) ) to calculate the KD​ [6].

Visualizations

SPR_Workflow A 1. Target Immobilization (CDK2 on CM5) B 2. DMSO Calibration (Refractive Index Correction) A->B Baseline Prep C 3. Fragment Injection (Dose-Response Series) B->C 5% DMSO Buffer D 4. Steady-State Fitting (KD Determination) C->D Req vs [C]

Figure 1: Self-validating SPR workflow for fragment screening.

Binding_Logic cluster_kinase CDK2 Hinge Region L83_NH Leu83 (Backbone NH) L83_CO Leu83 (Backbone CO) Frag Methyl[(pyrimidin-2-yl)methyl]amine Pyrimidine N1 Exocyclic NH Methylamine Vector Frag->L83_NH H-Bond Acceptor Frag->L83_CO H-Bond Donor Solvent Solvent Channel / DFG Pocket Frag->Solvent Synthetic Growth Vector

Figure 2: Bidentate hydrogen bonding logic of the pyrimidine-2-amine core in CDK2.

References

  • [2] Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [6] A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at:[Link]

  • [1] 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [4] Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at:[Link]

  • [3] Fragment-Based Drug Discovery Applied to Hsp90. Discovery of Two Lead Series with High Ligand Efficiency. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [5] Fragment Screening for the Modelling Community: SPR, ITC, and Crystallography. Australian Journal of Chemistry - ConnectSci. Available at:[Link]

Sources

Comparative

Reproducibility of Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride Assay Results: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals. Executive Summary & Mechanistic Grounding In the development of kinase inhibitors and protein-protein interaction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Executive Summary & Mechanistic Grounding

In the development of kinase inhibitors and protein-protein interaction (PPI) modulators, Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride (CAS: [1]) has emerged as a critical fragment building block. However, achieving reproducible assay results—particularly in high-throughput LC-MS purity checks and Surface Plasmon Resonance (SPR) screening—requires precise control over its physicochemical environment.

This guide objectively compares the analytical and screening reproducibility of the pyrimidine-based fragment against its widely used structural analog, (CAS: 100868-72-2).

The Causality of Assay Variance

The core difference between these two fragments lies in the heterocyclic ring. The addition of a second nitrogen in the pyrimidine ring of Methyl[(pyrimidin-2-yl)methyl]amine significantly alters its electronic distribution. The pyrimidine ring acts as a stronger electron-withdrawing group, which lowers the pKa of the adjacent secondary amine compared to the pyridine analog[2]. This shift directly impacts ionization efficiency in mass spectrometry and alters the hydrogen-bonding network during target binding.

Furthermore, both compounds are supplied as dihydrochloride salts (MW: 196.07 g/mol )[3] to prevent volatilization of the free base and enhance aqueous solubility. However, this salt form introduces pronounced hygroscopicity. If not stored under strict desiccated conditions, water absorption skews the gravimetric determination of stock concentrations, leading to systemic, non-reproducible errors in downstream dose-response assays.

Comparative Analytical Reproducibility (LC-MS & NMR)

To establish a self-validating analytical workflow, it is crucial to understand how the structural differences between the pyrimidine and pyridine analogs dictate their chromatographic behavior.

Table 1: Physicochemical & Analytical Comparison
ParameterMethyl[(pyrimidin-2-yl)methyl]amine 2HClN-Methyl-1-(pyridin-2-yl)methanamine 2HClCausality / Impact on Assay Reproducibility
CAS Number 1956354-92-9[1]100868-72-2Structural identification and sourcing.
Ring System Pyrimidine (2 nitrogens)Pyridine (1 nitrogen)Alters electron density, dipole moment, and H-bond acceptor profile.
Amine pKa (est.) ~8.2~9.5Pyrimidine's extra nitrogen withdraws electrons, lowering the basicity of the amine.
Hygroscopicity HighModerate to High2HCl salt absorbs ambient moisture; skews stock molarity if not weighed in controlled humidity.
LC-MS Peak Shape (Acidic pH) Moderate TailingSevere TailingHigher pKa of the pyridine analog causes stronger secondary interactions with column silanols.
SPR NSB (CMD Chip) LowModerateLower pKa of the pyrimidine reduces positive charge at pH 7.4, reducing matrix binding.

Fragment-Based Screening Performance (SPR)

In Surface Plasmon Resonance (SPR), fragment screening requires high analyte concentrations (often 1–5 mM) due to low binding affinities ( KD​ in the µM to mM range). At these concentrations, assay reproducibility is frequently compromised by Non-Specific Binding (NSB) to the sensor chip matrix.

Performance Insight: Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride exhibits distinctly lower NSB to standard Carboxymethyl Dextran (CMD) sensor chips compared to its pyridine counterpart. Because the pyrimidine analog has a lower pKa, a smaller fraction of the molecules are protonated at the physiological running pH of 7.4. This reduces spurious electrostatic interactions with the negatively charged dextran matrix, resulting in a cleaner baseline, fewer false positives, and highly reproducible kinetic fits.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems —meaning they contain internal checks to verify that the data generated is an artifact-free representation of the compound's behavior.

Protocol A: LC-MS Purity and Stability Assay

Objective: Verify compound integrity prior to biological screening.

  • Gravimetric Preparation: Weigh exactly 1.96 mg of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride[3] in a humidity-controlled environment (<30% RH).

    • Causality: The 2HCl salt is highly hygroscopic. Ignoring ambient humidity leads to overestimating the active compound concentration, causing downstream reproducibility failures.

  • Stock Solubilization: Dissolve the powder in 100 µL of anhydrous DMSO to create a precise 100 mM stock.

  • Mobile Phase Selection: Use 10 mM Ammonium Bicarbonate (pH 9.0) as Mobile Phase A, and Acetonitrile as Mobile Phase B.

    • Causality: The secondary amine causes peak tailing under standard acidic conditions (e.g., 0.1% Formic Acid) due to interactions with free silanols on the C18 stationary phase. A high-pH mobile phase neutralizes the amine, ensuring sharp, reproducible peaks.

  • Validation Loop: Inject a 100% DMSO blank immediately before and after the sample.

    • Causality: Validates that no column carryover is occurring, ensuring the integrated purity area is solely from the current injection.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Accurately measure binding kinetics ( KD​ ) while isolating solvent artifacts.

  • Buffer Preparation: Prepare running buffer containing 1x PBS, 0.05% Tween-20, and exactly 5.0% DMSO (pH 7.4).

    • Causality: Tween-20 prevents compound aggregation at high screening concentrations, while exact DMSO matching prevents massive bulk refractive index jumps that mask true binding signals.

  • DMSO Calibration (Critical Step): Run an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO.

    • Causality: DMSO has a massive refractive index. A mere 0.1% mismatch between the running buffer and the sample can generate an artificial response that mimics or masks the 10-20 RU response of a low-affinity fragment. This step creates a self-validating solvent correction model.

  • Analyte Injection: Inject the fragment in a 3-fold dilution series (e.g., 1 mM, 333 µM, 111 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

Workflow Visualization

The following diagram illustrates the self-validating workflow required to ensure reproducible fragment screening results, emphasizing the critical QC and solvent correction loops.

SPR_Workflow Start Compound Stock Prep (100 mM in 100% DMSO) QC LC-MS & NMR QC (Purity > 95%) Start->QC QC->Start Fail (Re-weigh) Dilution Aqueous Dilution (SPR Running Buffer) QC->Dilution Pass Validation DMSO Calibration (Solvent Correction) Dilution->Validation SPR SPR Sensorgram Acquisition Validation->SPR Analysis Kinetic & Affinity Analysis (KD) SPR->Analysis

Fig 1: Self-validating SPR workflow ensuring reproducible fragment screening and solvent correction.

References

  • Synthonix. "Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride -[M31227]". Available at: [Link]

  • PubChem. "N-methyl-1-(pyridin-2-yl)methanamine". National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride reference standard characterization

Comparative Characterization Guide: Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride Reference Standards The Analytical Imperative: Why Reference Standard Quality Dictates Data Integrity Methyl[(pyrimidin-2-yl)methyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Characterization Guide: Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride Reference Standards

The Analytical Imperative: Why Reference Standard Quality Dictates Data Integrity

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride (CAS No. 1956354-92-9) is a critical pyrimidine-derived building block and reference standard utilized in the development and impurity profiling of kinase inhibitors and CNS therapeutics[1]. In pharmaceutical quality control, the integrity of the reference standard is the foundation of all subsequent analytical measurements.

Because regulatory limits for many pharmaceutical impurities (such as nitrosamines and genotoxic byproducts) are extremely low, even minor errors in reference standard characterization can significantly affect analytical measurements and downstream patient safety[2]. Relying solely on relative purity methods like High-Performance Liquid Chromatography (HPLC) is insufficient, as HPLC relies on UV response factors that vary widely between different structural analogs. To establish a self-validating system, laboratories must employ orthogonal analytical techniques—combining the absolute quantification of quantitative NMR (qNMR) with the high-sensitivity trace profiling of LC-MS/MS[3],.

Performance Comparison: CRM vs. Working Standard vs. Crude Building Block

When sourcing Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride for analytical workflows, laboratories typically choose between three tiers of material. The table below objectively compares the performance, reliability, and regulatory suitability of these alternatives.

ParameterCertified Reference Material (CRM)Secondary / Working StandardCrude Building Block
Intended Use Primary calibration, method validation, and regulatory submission.Routine batch release and in-process control testing.Early-stage synthesis and non-GMP R&D.
Purity Assay Method qNMR (Absolute) + Mass Balance.HPLC (Relative to CRM).HPLC Area % (Uncalibrated).
Absolute Purity Uncertainty Extremely Low (± 0.2% to 0.5%).Moderate (± 1.0% to 2.0%).High (Unknown bias).
Trace Impurity Profiling Full LC-MS/MS structural elucidation.Targeted LC-MS/MS.None / UV only.
Regulatory Compliance Fully compliant with ICH Q2, Q6B, and Q7A guidelines.Compliant when periodically requalified against a CRM[4].Non-compliant for quantitative analytical use.

Orthogonal Characterization Workflow

To ensure that calibration standards accurately represent the compounds being measured, a multi-technique approach is mandatory[2]. The workflow below illustrates the logical relationship between orthogonal methods used to elevate a crude candidate into a Certified Reference Material (CRM).

Workflow Candidate Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride Candidate qNMR qNMR Analysis (Absolute Purity) Candidate->qNMR Structural & Quantitative LCMS LC-MS/MS (Trace Impurities) Candidate->LCMS Sensitivity <0.05% Thermal TGA & Karl Fischer (Volatiles/Water) Candidate->Thermal Mass Balance DataSync Data Synthesis & Orthogonal Validation qNMR->DataSync LCMS->DataSync Thermal->DataSync CRM Certified Reference Material (CRM) Release DataSync->CRM Meets ICH Q2/Q7A

Workflow for orthogonal characterization of Methyl[(pyrimidin-2-yl)methyl]amine standards.

Self-Validating Experimental Methodologies

The following protocols detail the causality behind our experimental choices, ensuring that the characterization of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is rigorously self-validating.

Protocol 1: Absolute Purity Determination via qNMR

Causality & Logic: Unlike qualitative NMR, which primarily focuses on structural elucidation, qNMR demands stringent adherence to theoretical principles to ensure absolute accuracy[3]. We utilize Maleic acid as an internal standard because its olefinic singlet (~6.3 ppm) does not overlap with the pyrimidine aromatic protons (~7.3–8.8 ppm) or the N-methyl/methylene protons (~2.7–4.5 ppm) of the analyte. A 60-second relaxation delay is enforced because the linear relationship between signal intensity and nuclei count requires complete longitudinal relaxation (T1) of all protons; failing to do so results in signal saturation and artificially deflated purity values[5].

Step-by-Step Methodology:

  • Sample Preparation: Using a microbalance, accurately weigh ~10.0 mg of the Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride candidate and ~5.0 mg of a NIST-traceable Maleic acid internal standard into a clean glass vial.

  • Solvation: Dissolve the mixture in 600 µL of Deuterium Oxide (D₂O) containing 0.05% TSP (as a chemical shift reference). D₂O is selected due to the high aqueous solubility of the dihydrochloride salt.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire 1H-NMR spectra at 500 MHz (or higher) using a 90° pulse angle.

  • Relaxation Control: Set the relaxation delay (D1) to 60 seconds to ensure >99% relaxation of the slowest-relaxing nuclei[5]. Acquire a minimum of 32 transients to achieve a signal-to-noise ratio (S/N) > 250:1.

  • Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the pyrimidine aromatic doublet (~8.7 ppm, 2H) against the Maleic acid singlet (~6.3 ppm, 2H). Calculate the absolute mass fraction using the standard qNMR mass balance equation.

Protocol 2: Trace Impurity Profiling via LC-MS/MS

Causality & Logic: While qNMR provides highly accurate absolute purity data[4], its detection limit is typically restricted to ~0.1–1.0%. It cannot detect trace genotoxic impurities or low-level structural isomers. LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode provides the necessary orthogonal sensitivity to detect structurally similar pyrimidine byproducts down to parts-per-billion (ppb) levels[2].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the reference standard in Water:Acetonitrile (50:50, v/v) containing 0.1% Formic acid. Formic acid is critical as it promotes protonation of the secondary amine, enhancing ionization efficiency in positive Electrospray Ionization (+ESI) mode.

  • Chromatographic Separation: Inject 2 µL of the sample onto a UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Gradient Elution: Elute using a mobile phase gradient of 0.1% Formic acid in Water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 10 minutes.

  • Mass Spectrometry: Monitor the column effluent using a tandem mass spectrometer in +ESI mode. Track the primary precursor-to-product ion transition for the free base (e.g., [M+H]⁺ m/z 124.1 → specific fragments) alongside full-scan MS to identify unknown trace impurities.

  • Data Synthesis: Quantify any detected trace impurities against a calibration curve of known related substances. Deduct these trace values from the qNMR absolute purity to finalize the mass balance for the CRM certificate.

Sources

Safety & Regulatory Compliance

Safety

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds is not merely a matter of regulatory compliance—it is a fundamental pillar of laboratory integrity and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds is not merely a matter of regulatory compliance—it is a fundamental pillar of laboratory integrity and personnel safety. Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride (often utilized as a crucial building block in medicinal chemistry and drug development) presents unique disposal challenges due to its specific molecular architecture: a pyrimidine ring, a secondary amine, and a dihydrochloride salt formulation.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, grounded in mechanistic causality and EPA/RCRA standards.

Chemical Risk Profile & Mechanistic Causality

To design an effective disposal protocol, we must first understand the chemical behavior of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride. Standard disposal failures often occur because personnel treat all organic salts identically.

  • Acidic Hydrolysis: The presence of two hydrochloride (HCl) equivalents means this compound will undergo hydrolysis in aqueous solutions, significantly lowering the pH. Disposing of highly acidic solutions directly into organic waste streams can catalyze unintended exothermic reactions.

  • Nitrosamine Formation Risk: As a secondary amine, this compound is highly susceptible to nitrosation. If mixed with waste streams containing nitrites (e.g., sodium nitrite) or nitrous acid under acidic conditions, it can rapidly form N-nitrosamines, which are potent, highly regulated carcinogens.

  • Thermal Decomposition: If subjected to high heat or incineration without proper scrubbing, the pyrimidine ring and the chloride salts will decompose to release highly toxic and corrosive gases, including1[1]. Furthermore, pyrimidine derivatives are highly water-soluble and 2[2], necessitating strict containment.

Table 1: Waste Stream Incompatibilities & Causality

Incompatible Chemical ClassMechanistic Consequence if MixedRequired Action
Nitrites / Nitrous Acid Electrophilic attack on the secondary amine yields carcinogenic N-nitrosamines.Strictly segregate; never dispose of in the same carboy.
Strong Oxidizing Agents Exothermic oxidation of the pyrimidine ring; premature release of NOx/HCl gas.Store waste away from peroxides, permanganates, and chlorates.
Strong Bases (Undiluted) Rapid deprotonation of the dihydrochloride salt generates excessive heat and free amine vapors.Use only dilute bases for controlled neutralization.

Standard Operating Procedure (SOP): Waste Segregation & Disposal

The following step-by-step methodology ensures that the disposal of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is safe, self-validating, and compliant with3[3].

Phase 1: Aqueous Waste Neutralization Protocol

Because the dihydrochloride salt creates an acidic environment, aqueous waste must be neutralized prior to final containerization to prevent the degradation of waste carboys and dangerous interactions with other solvents.

  • Preparation: Transfer the aqueous waste containing the compound into a wide-mouth borosilicate glass beaker inside a certified chemical fume hood.

  • Controlled Neutralization: Slowly add a dilute alkaline solution (e.g., 1M Sodium Bicarbonate, NaHCO₃, or 1M Sodium Hydroxide, NaOH) dropwise while stirring continuously.

    • Scientific Rationale: Using a dilute base prevents localized exothermic spiking and minimizes the aerosolization of the free amine.

  • Self-Validation (pH Check): Use pH indicator strips to confirm the solution has reached a stable pH of 6.0 to 8.0. Do not proceed until the pH is stable for at least 5 minutes, ensuring complete neutralization.

  • Containerization: Transfer the neutralized solution into a high-density polyethylene (HDPE) aqueous waste carboy.

Phase 2: Solid Waste Management

Solid waste includes expired/degraded compound powders, contaminated weighing boats, pipette tips, and PPE.

  • Collection: Gather all solid waste using anti-static tools, as amine hydrochloride powders can be highly hygroscopic and prone to static cling.

  • Primary Containment: Place the solids into a puncture-resistant, sealable plastic bag or the original manufacturer's vial.

  • Secondary Containment: Place the sealed primary container into a designated "Hazardous Solid Waste" drum (typically a poly-drum).

WasteDisposal Start Methyl[(pyrimidin-2-yl)methyl]amine 2HCl Waste Decision Waste State? Start->Decision Solid Solid Waste (Powder, Vials, PPE) Decision->Solid Solid Liquid Aqueous/Solvent Waste Decision->Liquid Liquid SolidPack Seal in Puncture-Resistant Compatible Container Solid->SolidPack LiqCheck Check pH & Compatibility (Avoid Nitrites/Oxidizers) Liquid->LiqCheck Label Affix RCRA Hazardous Waste Label SolidPack->Label LiqNeut Neutralize to pH 6-8 (Dilute NaOH/NaHCO3) LiqCheck->LiqNeut LiqNeut->Label Dispose Transfer to EPA-Licensed Disposal Facility Label->Dispose

Workflow for the segregation and disposal of pyrimidine-based amine dihydrochloride waste.

Emergency Spill Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

Table 2: Spill Response Methodologies

Spill TypePrimary Absorbent / ToolProcedural Steps
Solid Powder Damp paper towels, anti-static scoop1. Do not sweep dry (prevents aerosolization). 2. Gently cover with damp towels to dissolve/bind the powder. 3. Scoop into a solid waste container.
Liquid Solution 4[4]1. Surround the spill with absorbent to prevent runoff. 2. Apply bentonite clay over the liquid to deactivate and absorb. 3. Collect the resulting slurry into a hazardous waste bin.

Note: Contaminated absorbent material poses the exact same hazard as the spilled product and must be disposed of via a licensed waste contractor.

Regulatory Compliance & EPA/RCRA Guidelines

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride must be managed as a Subtitle C Hazardous Waste .

While this specific molecule may not have a dedicated "P" or "U" listed waste code, it is governed by the 5[5].

  • If the compound is dissolved in an F-listed solvent (e.g., Methanol, Toluene), the entire mixture inherits the F-listed hazardous waste designation.

  • If the unneutralized aqueous waste exhibits a pH ≤ 2.0, it must carry the D002 (Corrosivity) characteristic waste code.

Final Disposal: Waste must never be disposed of untreated to the sewer. All labeled containers must be transferred to a licensed commercial hazardous waste disposal facility capable of high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting HCl and NOx emissions.

References

  • Regulations.gov. "Safety Data Sheet - Amine Chemistry." Regulations.gov,[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov,[Link]

Sources

Handling

Personal protective equipment for handling Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride. The following procedural guidance is designed to ensure...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Understanding the Hazards

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is a chemical compound that, while specific data is limited, belongs to the families of pyrimidines and amines. Compounds in these classes can present several potential hazards. Similar molecules are classified as having acute toxicity (if swallowed, in contact with skin, or inhaled), and can cause skin and eye irritation.[1][2][3] Therefore, it is crucial to handle this compound with appropriate care.

The amine functional group can be corrosive and alkaline.[4] Pyrimidine-based compounds can be flammable and their vapors may form explosive mixtures with air.[5][6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride:

PPE Component Specifications Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[8][9][10]To protect against splashes that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][11]To prevent skin contact, which may cause irritation or toxic effects.[1] Contaminated clothing should be removed and washed before reuse.[3][8][9]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of generating aerosols or dust, especially in poorly ventilated areas.[9][11]To prevent inhalation, which can lead to respiratory irritation or other toxic effects.[1][3]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Assess_Hazards Assess Hazards (Review SDS of similar compounds) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Handle_Compound Handle Chemical (In a well-ventilated area) Don_PPE->Handle_Compound Doff_PPE Doff PPE Safely Handle_Compound->Doff_PPE Dispose_Waste Dispose of Contaminated PPE and Chemical Waste Doff_PPE->Dispose_Waste

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[5][11][12] A chemical fume hood is recommended to minimize the inhalation of any dust or vapors.

  • Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[9][13]

Step-by-Step Handling Procedure
  • Preparation: Before handling, thoroughly wash your hands.[2][9] Ensure the work area is clean and uncluttered.

  • Donning PPE: Put on your lab coat, followed by chemical safety goggles and gloves.

  • Weighing and Transfer: If weighing the solid, do so in a fume hood to avoid inhalation of dust. Use spark-proof tools and equipment to prevent ignition sources.[6][10]

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

  • Post-Handling: After handling, wash your hands thoroughly.[8][9] Clean all equipment used.

  • Doffing PPE: Remove gloves using a technique that avoids skin contact with the outer surface.[9] Remove your lab coat and goggles.

Handling_Procedure start Start prep 1. Preparation (Clean area, wash hands) start->prep don_ppe 2. Don PPE (Lab coat, goggles, gloves) prep->don_ppe handle 3. Handle Compound (In fume hood) don_ppe->handle post_handle 4. Post-Handling (Clean equipment, wash hands) handle->post_handle doff_ppe 5. Doff PPE post_handle->doff_ppe end End doff_ppe->end

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][9] Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8][9]

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][12]

  • Keep the container tightly closed.[8][11]

  • Store locked up.[3]

Disposal Plan
  • Dispose of waste in accordance with local, state, and federal regulations.[12]

  • Do not empty into drains.[8]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[14]

References

  • What are the Health and Safety Guidelines for Using Amines? (Source: Google Cloud)
  • methyl[1-(pyrimidin-2-yl)
  • SAFETY DATA SHEET - Fisher Scientific (Source: Fisher Scientific)
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • MSDS Amine - Resyn Biosciences (Source: Resyn Biosciences)
  • Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG (Source: Chemos GmbH&Co.KG)
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Pyrimidine - SAFETY D
  • Safety Data Sheet - CymitQuimica (Source: CymitQuimica)
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications (Source: ACS Public
  • SAFETY DATA SHEET - Fisher Scientific (Source: Fisher Scientific)
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council (Source: American Chemistry Council)
  • Pyrimidine - Safety Data Sheet - ChemicalBook (Source: ChemicalBook)
  • • SAFETY DATA SHEET - Sigma-Aldrich (Source: Sigma-Aldrich)
  • Safety Data Sheet - Key Organics (Source: Key Organics)
  • 4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride-SDS-MedChemExpress (Source: MedChemExpress)
  • PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS - Loba Chemie (Source: Loba Chemie)
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate (Source: ResearchG
  • SAFETY DATA SHEET - Fisher Scientific (Source: Fisher Scientific)
  • • SAFETY DATA SHEET - MilliporeSigma (Source: MilliporeSigma)
  • BD304651 - BLD Pharmatech (Source: BLD Pharm
  • methyl[(pyrimidin-4-yl)
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride
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Reactant of Route 2
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride
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